molecular formula C18H10BrFN2S B2967055 (Z)-3-(3-bromophenyl)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile CAS No. 476670-41-4

(Z)-3-(3-bromophenyl)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile

Cat. No.: B2967055
CAS No.: 476670-41-4
M. Wt: 385.25
InChI Key: RTEYRVRUGHJMPM-ZSOIEALJSA-N
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Description

(Z)-3-(3-bromophenyl)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile is a synthetic chemical compound with a molecular structure featuring a bromophenyl group and a fluorophenyl-substituted thiazole ring connected by an acrylonitrile linker. This specific architecture places it within a class of heterocyclic molecules that are of significant interest in medicinal chemistry and drug discovery research. Compounds incorporating thiazole and bromophenyl motifs are frequently investigated as key scaffolds in the development of bioactive molecules . While the specific biological data for this compound is not fully characterized, structurally similar molecules have been reported in scientific literature to possess notable biological activities. In particular, research on analogs has highlighted potential applications as enzyme inhibitors or antimicrobial agents . The presence of both bromine and fluorine atoms on the aromatic rings makes this a valuable intermediate for further chemical exploration, including Suzuki-Miyaura cross-coupling reactions, to create a diverse library of derivatives for structure-activity relationship (SAR) studies. Researchers may utilize this compound in high-throughput screening campaigns to identify new lead compounds for various therapeutic areas. This compound is provided for research purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(Z)-3-(3-bromophenyl)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10BrFN2S/c19-15-3-1-2-12(9-15)8-14(10-21)18-22-17(11-23-18)13-4-6-16(20)7-5-13/h1-9,11H/b14-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTEYRVRUGHJMPM-ZSOIEALJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Br)/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10BrFN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-3-(3-bromophenyl)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile is a thiazole derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound's structure features a thiazole ring, a bromophenyl group, and an acrylonitrile moiety, which contribute to its unique chemical properties and biological interactions. Understanding its biological activity is crucial for exploring its applications in pharmacology and therapeutic development.

The biological activity of this compound may involve interactions with various biological targets, including enzymes and receptors. The thiazole ring is known to play a significant role in binding to biological targets, while the acrylonitrile moiety might participate in covalent interactions, potentially leading to modulation of enzymatic activity or receptor function .

Biological Activity Overview

Research has indicated that compounds containing thiazole structures exhibit a range of biological activities, including:

  • Antimicrobial Activity : Thiazole derivatives have demonstrated significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, studies have shown that derivatives similar to this compound exhibit promising antibacterial effects, with some compounds showing minimum inhibitory concentrations (MICs) as low as 0.22 μg/mL against certain pathogens .
  • Anticancer Activity : The compound has been evaluated for its cytotoxic effects on various cancer cell lines. Notably, thiazole-based compounds have shown efficacy against estrogen receptor-positive human breast adenocarcinoma cells (MCF7), with some derivatives exhibiting IC50 values lower than standard anticancer drugs like doxorubicin .

Antimicrobial Evaluation

A study assessing the antimicrobial activity of various thiazole derivatives found that compounds similar to this compound were effective against multiple bacterial strains. The evaluation included:

  • Tested Strains : Staphylococcus aureus, Escherichia coli, and Candida albicans.
  • Results : Compounds exhibited MIC values ranging from 0.22 to 0.25 μg/mL, indicating strong antimicrobial potential .

Anticancer Screening

In another investigation focusing on anticancer properties, several thiazole derivatives were screened against the MCF7 cell line. The findings highlighted:

  • Active Compounds : Some derivatives showed significant cytotoxicity with IC50 values comparable to established chemotherapeutics.
  • Mechanism Insights : Molecular docking studies suggested that these compounds interact with key proteins involved in cancer cell proliferation, enhancing their potential as therapeutic agents .

Data Tables

Activity TypeTested CompoundMIC (μg/mL)IC50 (μM)Reference
AntimicrobialThiazole derivative similar to target0.22N/A
AnticancerThiazole derivativeN/A< 10

Comparison with Similar Compounds

Structural and Electronic Features

The table below compares key structural and electronic characteristics of the target compound with analogs from the evidence:

Compound Name Substituents (R1, R2) Heterocycle Molecular Weight Notable Properties/Activities
Target: (Z)-3-(3-bromophenyl)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile R1 = 3-BrPh; R2 = 4-FPh-thiazole Thiazole ~382 (calc.) High planarity; EWGs enhance reactivity
(E)-2-(Benzo[d]thiazol-2-yl)-3-[5-(4-FPh)isoxazol-3-yl]acrylonitrile (7c) R1 = Benzo[d]thiazole; R2 = 4-FPh Isoxazole 347 MP: 228–230°C; lower MW due to isoxazole
(Z)-2-(4-(4-EtPh)thiazol-2-yl)-3-(4-FPh)acrylonitrile R1 = 4-EtPh; R2 = 4-FPh Thiazole 334.4 Ethyl group increases lipophilicity
(Z)-2-(4-(4-BrPh)thiazol-2-yl)-3-((4-BuPh)amino)acrylonitrile R1 = 4-BrPh; R2 = 4-BuPh-NH Thiazole 438.4 Amino group enables H-bonding
(E)-2-(Benzo[d]thiazol-2-yl)-3-(4-ClPh)acrylonitrile (2) R1 = Benzo[d]thiazole; R2 = 4-ClPh Thiazole N/A Antioxidant activity > ascorbic acid

Key Observations:

  • Heterocycle Impact : Isoxazole-containing compounds (e.g., 7c) have lower molecular weights than thiazole analogs due to differences in ring atomic composition. Thiazoles generally enhance planarity and conjugation compared to isoxazoles.
  • Substituent Effects: EWGs (Br, F, Cl) improve electrophilicity, aiding in reactions like Michael additions.
  • Biological Activity : Chlorophenyl-substituted analogs (e.g., compound 2 in ) exhibit potent antioxidant properties, suggesting that halogenated phenyl groups may enhance radical scavenging.

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